
1,1-Dibromo-2-hydroxyheptan-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-hydroxyheptan-4-yl acetate is an organic compound characterized by the presence of bromine, hydroxyl, and acetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-hydroxyheptan-4-yl acetate typically involves the bromination of 2-hydroxyheptan-4-yl acetate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-hydroxyheptan-4-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 1,1-Dibromo-2-oxoheptan-4-yl acetate.
Reduction: Formation of 2-hydroxyheptan-4-yl acetate.
Substitution: Formation of 1,1-Diazido-2-hydroxyheptan-4-yl acetate or 1,1-Dithioureido-2-hydroxyheptan-4-yl acetate.
Applications De Recherche Scientifique
1,1-Dibromo-2-hydroxyheptan-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2-hydroxyheptan-4-yl acetate involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The hydroxyl and acetate groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibromo-2-hydroxyhexan-4-yl acetate
- 1,1-Dibromo-2-hydroxyoctan-4-yl acetate
- 1,1-Dichloro-2-hydroxyheptan-4-yl acetate
Uniqueness
1,1-Dibromo-2-hydroxyheptan-4-yl acetate is unique due to its specific combination of functional groups and the presence of bromine atoms, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
109770-52-7 |
|---|---|
Formule moléculaire |
C9H16Br2O3 |
Poids moléculaire |
332.03 g/mol |
Nom IUPAC |
(1,1-dibromo-2-hydroxyheptan-4-yl) acetate |
InChI |
InChI=1S/C9H16Br2O3/c1-3-4-7(14-6(2)12)5-8(13)9(10)11/h7-9,13H,3-5H2,1-2H3 |
Clé InChI |
OJACLJLXKPGSGL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C(Br)Br)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


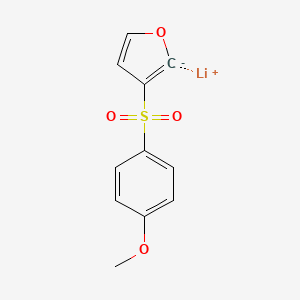
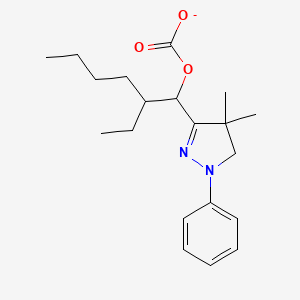
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)


![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
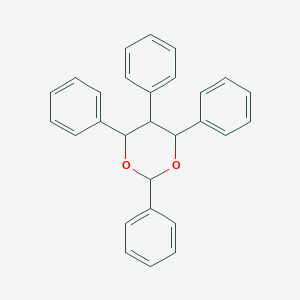
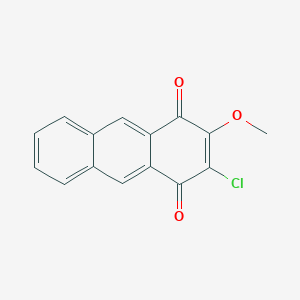
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)


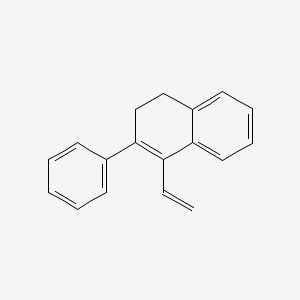
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)

